molecular formula C10H11F7N2 B13474757 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole

5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole

Cat. No.: B13474757
M. Wt: 292.20 g/mol
InChI Key: JXYWKYDVJILSSF-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a tert-butyl group and a heptafluoropropyl group attached to the pyrazole ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a 1,3-diketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the heptafluoropropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds.

Scientific Research Applications

5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-3-(trifluoromethyl)-1H-pyrazole
  • 5-tert-butyl-3-(pentafluoroethyl)-1H-pyrazole
  • 5-tert-butyl-3-(nonafluorobutyl)-1H-pyrazole

Uniqueness

5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole is unique due to the presence of the heptafluoropropyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and stability are required.

Properties

Molecular Formula

C10H11F7N2

Molecular Weight

292.20 g/mol

IUPAC Name

3-tert-butyl-5-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrazole

InChI

InChI=1S/C10H11F7N2/c1-7(2,3)5-4-6(19-18-5)8(11,12)9(13,14)10(15,16)17/h4H,1-3H3,(H,18,19)

InChI Key

JXYWKYDVJILSSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NNC(=C1)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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